molecular formula C15H16F17NO4S B13412571 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide CAS No. 958793-34-5

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide

Cat. No.: B13412571
CAS No.: 958793-34-5
M. Wt: 629.3 g/mol
InChI Key: KZSBXFKHBIBCNS-UHFFFAOYSA-N
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Description

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide typically involves the following steps:

    Fluorination: The starting material, octane, undergoes fluorination to introduce fluorine atoms at specific positions.

    Sulfonation: The fluorinated octane is then subjected to sulfonation to introduce the sulfonamide group.

    Ethylation: The sulfonamide is ethylated to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination and sulfonation processes, often using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide involves its interaction with molecular targets through its fluorinated and sulfonamide groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctane Sulfonamide (PFOSA): Similar in structure but lacks the ethyl and methoxyethoxy groups.

    N-ethylperfluorooctane Sulfonamide (N-EtFOSA): Similar but with different substituents on the sulfonamide group.

Uniqueness

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide is unique due to its specific combination of fluorinated and ethoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical resistance and low surface energy.

Properties

CAS No.

958793-34-5

Molecular Formula

C15H16F17NO4S

Molecular Weight

629.3 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide

InChI

InChI=1S/C15H16F17NO4S/c1-3-33(4-5-37-7-6-36-2)38(34,35)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3-7H2,1-2H3

InChI Key

KZSBXFKHBIBCNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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